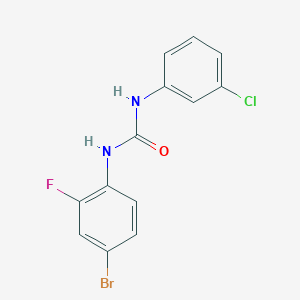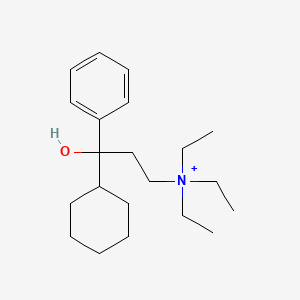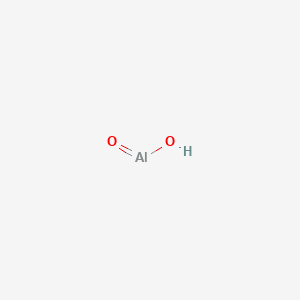
2'-deoxy-2'-fluoroadenosine 5'-(trihydrogen diphosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) is a synthetic nucleotide analog. It is structurally similar to adenosine but with a fluorine atom replacing the hydroxyl group at the 2’ position of the ribose sugar. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) typically involves multiple steps:
Fluorination: The introduction of the fluorine atom at the 2’ position of the ribose sugar. This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated ribose is then coupled with adenine to form 2’-deoxy-2’-fluoroadenosine.
Phosphorylation: The final step involves the phosphorylation of the 5’ hydroxyl group to form the trihydrogen diphosphate ester. This can be achieved using phosphoramidite chemistry or other phosphorylation reagents.
Industrial Production Methods
Industrial production of 2’-deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Hydrolysis: The diphosphate ester can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The adenine moiety can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines can react with the fluorine atom under mild conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: Hydrolysis yields 2’-deoxy-2’-fluoroadenosine and inorganic phosphate.
Oxidation/Reduction: Oxidation can lead to the formation of adenine derivatives, while reduction can yield dihydroadenine compounds.
Scientific Research Applications
2’-Deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides and nucleic acids.
Biology: Employed in studies of DNA and RNA structure and function, particularly in understanding the role of fluorinated nucleotides.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic assays and as a reagent in biochemical research.
Mechanism of Action
The mechanism of action of 2’-deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) involves its incorporation into nucleic acids. The fluorine atom at the 2’ position alters the conformation and stability of the nucleic acid, affecting processes such as replication and transcription. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine 5’-(trihydrogen diphosphate): Lacks the fluorine atom, resulting in different biochemical properties.
2’-Fluoro-2’-deoxyuridine 5’-(trihydrogen diphosphate): Contains a uracil base instead of adenine, leading to different applications and mechanisms of action.
2’-Deoxy-2’-fluoroinosine 5’-(trihydrogen diphosphate): Contains an inosine base, affecting its interaction with enzymes and nucleic acids.
Uniqueness
The presence of the fluorine atom at the 2’ position in 2’-deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) imparts unique properties, such as increased resistance to enzymatic degradation and altered hydrogen bonding patterns. These characteristics make it particularly valuable in antiviral and anticancer research, as well as in the development of stable nucleic acid-based therapeutics.
Properties
CAS No. |
68357-16-4 |
|---|---|
Molecular Formula |
C10H14FN5O9P2 |
Molecular Weight |
429.19 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14FN5O9P2/c11-5-7(17)4(1-23-27(21,22)25-26(18,19)20)24-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1H2,(H,21,22)(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1 |
InChI Key |
SYZPLSDXCWMVQL-QYYRPYCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)F)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)F)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)F)N |
Synonyms |
2'-DE-2'-FLADDP 2'-deoxy-2'-fluoroadenosine 5'-diphosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 6-(furan-2-carbonylimino)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B1221185.png)












